molecular formula C22H25N3O2 B10869332 (4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869332
M. Wt: 363.5 g/mol
InChI Key: YCVGJTIUUICVQV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone family, characterized by a conjugated enone system and a planar heterocyclic core. Its structure includes a 4-methoxyphenyl group at position 2, a phenyl group at position 5, and a 1-[(2-methylpropyl)amino]ethylidene substituent at position 4 in the (4Z)-configuration. The synthesis of such derivatives typically involves condensation reactions of hydrazines with β-ketoesters or similar precursors, as seen in analogous pyrazolone syntheses .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H25N3O2/c1-15(2)14-23-16(3)20-21(17-8-6-5-7-9-17)24-25(22(20)26)18-10-12-19(27-4)13-11-18/h5-13,15,24H,14H2,1-4H3

InChI Key

YCVGJTIUUICVQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the condensation of 4-methoxybenzaldehyde with 2-methyl-1-phenylhydrazine in the presence of acetic acid. The resulting intermediate undergoes cyclization to form the pyrazolone ring.

Reaction Conditions:
  • Reactants: 4-methoxybenzaldehyde, 2-methyl-1-phenylhydrazine
  • Solvent: Acetic acid
  • Temperature: Room temperature
  • Mechanism: Schiff base formation followed by cyclization

Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the pyrazolone ring can yield corresponding dihydropyrazolones. Sodium borohydride (NaBH₄) is a common reducing agent.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its electron-rich nature.

Major Products:
  • Oxidation: 4-hydroxyphenyl-2,4-dihydro-3H-pyrazol-3-one
  • Reduction: 2,4-dihydro-3H-pyrazol-3-one
  • Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activities. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that compounds with similar structures can effectively reduce oxidative damage in cellular models .

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. For instance, derivatives synthesized from similar pyrazolone frameworks have been tested for their efficacy against cancer cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

Pyrazole compounds are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. The specific compound may exhibit these effects through modulation of signaling pathways involved in inflammation .

Synthesis and Characterization

The synthesis of (4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions starting from simple precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis Route Example

  • Starting Materials : 4-methoxybenzaldehyde and appropriate amines.
  • Reactions : Condensation reactions followed by cyclization to form the pyrazolone ring.
  • Purification : Recrystallization or chromatography methods to isolate the pure compound.

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant potential of various pyrazole derivatives, the compound was subjected to DPPH radical scavenging assays. Results showed that it possessed a higher radical scavenging ability compared to standard antioxidants like ascorbic acid, indicating its potential use in nutraceutical applications .

Case Study 2: Anticancer Activity on Colorectal Carcinoma

A specific investigation into the anticancer properties of this compound involved testing against RKO colorectal carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to existing chemotherapeutics .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of signaling pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with analogous pyrazolone derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Features
Target Compound C₂₁H₂₃N₃O₂ 4-methoxyphenyl (2), phenyl (5), isobutylaminoethylidene (4Z) 357.43 Enhanced electron donation (methoxy), moderate lipophilicity (isobutyl chain)
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-[1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene]... C₂₁H₁₉FN₆O Fluorophenyl (2), triazole-methylphenyl (4Z) 390.42 Fluorine introduces electronegativity; triazole enhances hydrogen-bonding potential
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₆N₂O₂ Methoxybenzylidene (4Z), phenyl (2) 292.33 Simpler structure; lacks aminoethylidene group, reducing steric bulk
(4Z)-1-(4-Chlorophenyl)-3-ethoxy-4-{[(4-methylphenyl)amino]methylidene}-... C₁₉H₁₈ClN₃O₂ Chlorophenyl (1), toluidine-methylidene (4Z) 355.82 Chlorine increases hydrophobicity; ethoxy group affects metabolic stability

Structural and Crystallographic Insights

  • Planarity and Conformation : The target compound’s (4Z)-ethylidene group likely adopts a planar conformation similar to (4Z)-4-(4-methoxybenzylidene) derivatives, as confirmed by single-crystal X-ray analyses in related structures . However, substituents like fluorophenyl or triazole groups (e.g., in ) can induce deviations, such as perpendicular orientations of aromatic rings, reducing planarity .
  • Crystallization Behavior: Pyrazolones with bulky substituents (e.g., isobutylaminoethylidene) often crystallize in triclinic or monoclinic systems, as seen in isostructural analogs . Dimethylformamide (DMF) is a common solvent for growing single crystals .

Computational and Spectroscopic Characterization

  • SHELX Refinement : Structural validation of similar compounds relies on SHELX software for crystallographic refinement, emphasizing its robustness for small-molecule analysis .
  • Spectroscopic Data : IR and NMR spectra for the target compound would show characteristic peaks:
    • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) .
    • ¹H NMR : Methoxy protons (~δ 3.8 ppm), isobutyl methyl groups (~δ 0.9–1.2 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

Biological Activity

The compound (4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure is characterized by the presence of a pyrazolone ring, substituted phenyl groups, and an alkylamino side chain. Its molecular formula is C20_{20}H24_{24}N2_{2}O2_{2}, and its systematic name reflects its complex substituent pattern.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The presence of methoxy and phenyl groups contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Properties : It has shown promise in reducing inflammation in various biological models.
  • Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains.
  • Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Inhibition of Inflammatory Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
  • Antimicrobial Mechanism : It potentially disrupts bacterial cell wall synthesis or function through interaction with specific target sites.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of DPPH radicals
Anti-inflammatoryReduced edema in animal models
AntimicrobialInhibition of E. coli growth

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Case Study 2: Anti-inflammatory Effects

In vivo studies in rats demonstrated that administration of the compound significantly decreased paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a notable zone of inhibition, particularly against E. coli, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodology :

  • Step 1 : Utilize a multi-step condensation reaction starting with substituted pyrazolones and amine derivatives. For example, react 4-methoxyphenylhydrazine with β-keto esters to form the pyrazolone core, followed by Schiff base formation with 2-methylpropylamine (analogous to methods in and ).
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) to favor the Z-configuration at the ethylidene moiety .
  • Validation : Monitor intermediates via TLC and characterize final products using 1^1H/13^{13}C NMR and FTIR to confirm functional groups (e.g., C=N stretching at 1600–1650 cm1^{-1}) .

Q. How can researchers confirm the stereochemistry and molecular configuration of this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (as demonstrated in and ) resolves the (4Z) configuration and hydrogen-bonding networks. Prepare crystals via slow evaporation in ethanol/water mixtures .
  • Computational modeling : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian 09 with B3LYP/6-31G**) to validate bond angles and dihedral angles .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to detect impurities (retention time ~12–15 min) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]+^+ ~406 Da) via ESI-MS in positive ion mode .
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in regioselectivity during synthesis be addressed?

  • Methodology :

  • Comparative analysis : Test alternative catalysts (e.g., p-TsOH vs. acetic acid) to favor kinetic vs. thermodynamic products. For example, highlights how acidic conditions enhance Schiff base formation .
  • Spectroscopic tracking : Use in-situ 1^1H NMR to monitor reaction progress and identify byproducts (e.g., E/Z isomerization) .

Q. What computational methods predict the compound’s biological activity and binding mechanisms?

  • Methodology :

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. and suggest pyrazolone derivatives bind via π-π stacking and hydrogen bonds .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like LogP and polar surface area .

Q. How can reaction conditions be optimized for scalability while maintaining yield?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 3k^k matrix) to test variables like temperature, solvent ratio, and catalyst loading. demonstrates flow-chemistry optimization for similar heterocycles .
  • Continuous-flow synthesis : Reduce reaction time from hours to minutes by adapting batch protocols to microreactors (residence time ~5–10 min) .

Q. What strategies stabilize the compound against hydrolysis or oxidation in biological assays?

  • Methodology :

  • pH buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent degradation during in vitro testing .
  • Lyophilization : Enhance shelf life by freeze-drying the compound with cryoprotectants (e.g., trehalose) .

Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?

  • Methodology :

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents (see and for guidance) .
  • Biological profiling : Test analogs against cell lines (e.g., MCF-7 or HeLa) to correlate substituents with IC50_{50} values. highlights pyrazolones with anti-inflammatory activity .

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